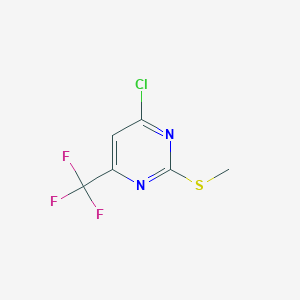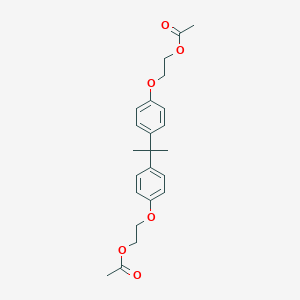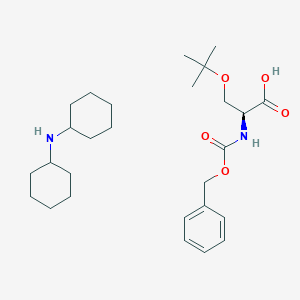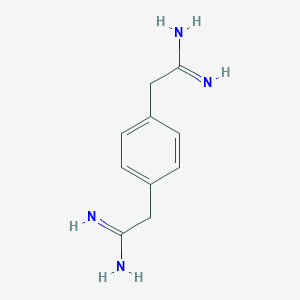![molecular formula C19H24O3 B096192 (8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one CAS No. 15909-06-5](/img/structure/B96192.png)
(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one, also known as 17-Hydroxyprogesterone, is a steroid hormone that is naturally produced in the body. It plays a crucial role in the regulation of the female reproductive system, as well as in the development of male characteristics. In
Mecanismo De Acción
(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-oneogesterone acts as a progestin in the body, meaning it binds to and activates progesterone receptors. This activation leads to changes in gene expression and cellular function, ultimately resulting in the regulation of the female reproductive system. It also has anti-inflammatory and immunomodulatory effects, which may contribute to its potential therapeutic uses.
Biochemical and Physiological Effects:
The effects of (8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-oneogesterone on the body are numerous and complex. It plays a crucial role in the regulation of the menstrual cycle, ovulation, and pregnancy. It also has effects on the immune system, cardiovascular system, and nervous system. Studies have shown that it can modulate the levels of various hormones in the body, including estrogen, testosterone, and cortisol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-oneogesterone in lab experiments include its well-established role in the regulation of the female reproductive system, its potential therapeutic uses, and its availability for purchase. However, there are also limitations to its use, including its complex mechanism of action, potential interactions with other hormones and drugs, and the need for careful dosing and monitoring.
Direcciones Futuras
There are many potential future directions for research on (8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-oneogesterone. These include further exploration of its therapeutic uses, particularly in the treatment of preterm labor and breast cancer. There is also a need for more research on its effects on the immune system and cardiovascular system, as well as its potential interactions with other hormones and drugs. Additionally, there is a need for the development of more precise dosing and monitoring protocols for its use in clinical settings.
Conclusion:
In conclusion, (8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-oneogesterone is a steroid hormone that plays a crucial role in the regulation of the female reproductive system. It has been extensively studied for its potential therapeutic uses and its effects on the immune system, cardiovascular system, and nervous system. While there are advantages to its use in lab experiments, there are also limitations that need to be considered. Overall, further research is needed to fully understand the complex mechanisms of action and potential therapeutic uses of this hormone.
Métodos De Síntesis
(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-oneogesterone can be synthesized using various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to produce the hormone, while biosynthesis involves the use of living organisms to produce the hormone. The most common method of biosynthesis is through the use of bacteria or yeast that have been genetically modified to produce the hormone.
Aplicaciones Científicas De Investigación
(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-oneogesterone has been extensively studied for its role in the female reproductive system, particularly in the regulation of the menstrual cycle and pregnancy. It has also been studied for its potential use in the treatment of various medical conditions, such as preterm labor, endometriosis, and breast cancer.
Propiedades
Número CAS |
15909-06-5 |
|---|---|
Nombre del producto |
(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one |
Fórmula molecular |
C19H24O3 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(8S,9S,13S,14S)-14-hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O3/c1-18-9-7-15-14-5-4-13(22-2)11-12(14)3-6-16(15)19(18,21)10-8-17(18)20/h4-5,11,15-16,21H,3,6-10H2,1-2H3/t15-,16+,18-,19+/m1/s1 |
Clave InChI |
DBXMWOATVSEFMD-JFRXWTBNSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@@H]([C@]1(CCC2=O)O)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1(CCC2=O)O)CCC4=C3C=CC(=C4)OC |
SMILES canónico |
CC12CCC3C(C1(CCC2=O)O)CCC4=C3C=CC(=C4)OC |
Sinónimos |
(8α)-14β-Hydroxy-3-methoxyestra-1,3,5(10)-trien-17-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



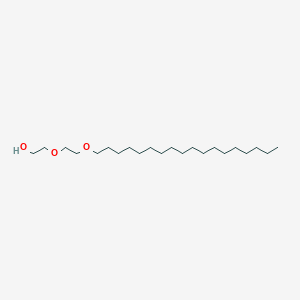


![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)


![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)
